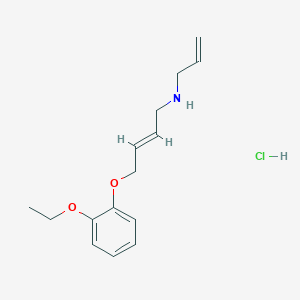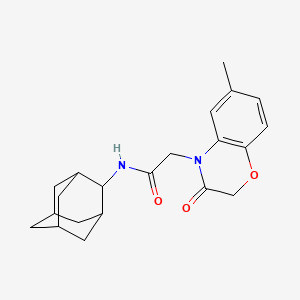![molecular formula C20H30N4O2 B4439801 1-[N-(3,4-dimethylphenyl)carbamoyl]-4-piperidylpiperidine-4-carboxamide](/img/structure/B4439801.png)
1-[N-(3,4-dimethylphenyl)carbamoyl]-4-piperidylpiperidine-4-carboxamide
Overview
Description
1-[N-(3,4-dimethylphenyl)carbamoyl]-4-piperidylpiperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring and a carbamoyl group attached to a dimethylphenyl moiety.
Preparation Methods
The synthesis of 1-[N-(3,4-dimethylphenyl)carbamoyl]-4-piperidylpiperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethylphenyl isocyanate with 4-piperidylpiperidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a catalyst like triethylamine to facilitate the formation of the carbamoyl linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[N-(3,4-dimethylphenyl)carbamoyl]-4-piperidylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles like halides or alkoxides replace hydrogen atoms.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[N-(3,4-dimethylphenyl)carbamoyl]-4-piperidylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[N-(3,4-dimethylphenyl)carbamoyl]-4-piperidylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction mechanisms or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
1-[N-(3,4-dimethylphenyl)carbamoyl]-4-piperidylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
1-[N-(3,4-dichlorophenyl)carbamoyl]piperidine: This compound has a similar structure but with chlorine substituents instead of methyl groups, leading to different chemical and biological properties.
1-[N-(2,4-dimethylphenyl)carbamoyl]piperidine: Another structurally related compound with variations in the position of the dimethyl groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-N-(3,4-dimethylphenyl)-4-piperidin-1-ylpiperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-15-6-7-17(14-16(15)2)22-19(26)23-12-8-20(9-13-23,18(21)25)24-10-4-3-5-11-24/h6-7,14H,3-5,8-13H2,1-2H3,(H2,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZGFHZSMWJLAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4439724.png)


![1,3,3,7,9-pentamethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B4439763.png)

![methyl 1-[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4439782.png)
![8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B4439787.png)
![1,3-dimethyl-7-(3-methylbenzyl)-8-[(tetrahydrofuran-2-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4439794.png)

![(3aS,6aS)-2-benzyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B4439809.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide](/img/structure/B4439815.png)
![methyl 4-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4439820.png)
![N-[2-({[2-(dimethylamino)ethyl]amino}carbonyl)phenyl]nicotinamide hydrochloride](/img/structure/B4439823.png)
![N-isopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439833.png)
